molecular formula C23H17BrClIN2O5 B11549871 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B11549871
M. Wt: 643.7 g/mol
InChI Key: ZCKVPFDCNLRORF-KKMKTNMSSA-N
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Description

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate is a complex organic compound characterized by its unique structure, which includes multiple halogen substituents and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-bromo-4-chlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with 2-methoxybenzaldehyde to form the hydrazone derivative. Finally, the hydrazone is esterified with 2-iodobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazone to a hydrazine derivative.

    Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate include other halogenated phenyl derivatives and hydrazone-containing compounds. Examples include:

  • 2-bromo-4-chlorophenoxyacetic acid derivatives
  • Hydrazone derivatives of various aldehydes and ketones

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H17BrClIN2O5

Molecular Weight

643.7 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C23H17BrClIN2O5/c1-31-21-10-14(6-8-20(21)33-23(30)16-4-2-3-5-18(16)26)12-27-28-22(29)13-32-19-9-7-15(25)11-17(19)24/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

ZCKVPFDCNLRORF-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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